ethyl 4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate
Description
Ethyl 4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate is a synthetic compound featuring a benzoate ester core linked via an ether bond to a chromene derivative. The chromene moiety is substituted with a methoxy group at position 7, a methyl group at position 2, and a ketone at position 2. This structural configuration confers unique electronic and steric properties, making it a candidate for applications in materials science and medicinal chemistry. The ethyl ester group enhances solubility in organic solvents, while the chromene scaffold may contribute to photophysical or bioactive properties .
Properties
IUPAC Name |
ethyl 4-(7-methoxy-2-methyl-4-oxochromen-3-yl)oxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c1-4-24-20(22)13-5-7-14(8-6-13)26-19-12(2)25-17-11-15(23-3)9-10-16(17)18(19)21/h5-11H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXCWZNQTYWMCML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate, a derivative of chromenone, has garnered attention in recent research for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and antioxidant effects, supported by case studies and research findings.
Chemical Structure and Properties
Molecular Formula: C20H18O6
Molecular Weight: 354.358 g/mol
CAS Number: 858754-77-5
The compound features a chromenone core linked to an ethyl benzoate moiety, which is essential for its biological activity. The methoxy and methyl substitutions enhance its solubility and reactivity.
1. Antimicrobial Activity
This compound exhibits significant antimicrobial properties against various bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 µM |
| Escherichia coli | 31.25 - 125 µM |
| Candida albicans | 62.5 - 250 µM |
Research indicates that the compound acts primarily by inhibiting protein synthesis and disrupting nucleic acid synthesis pathways, leading to bactericidal effects against Gram-positive bacteria like MRSA (Methicillin-resistant Staphylococcus aureus) .
2. Anti-inflammatory Effects
Studies have demonstrated the anti-inflammatory potential of this compound through the inhibition of pro-inflammatory cytokines. In vitro assays show a reduction in TNF-alpha and IL-6 levels in activated macrophages, suggesting its potential as an anti-inflammatory agent .
3. Antioxidant Activity
This compound has been shown to possess strong antioxidant properties, which are crucial for protecting cells from oxidative stress. The compound effectively scavenges free radicals, as evidenced by DPPH (1,1-diphenyl-2-picrylhydrazyl) assay results .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against clinical isolates of MRSA. The results indicated that the compound exhibited a bactericidal effect with an MIC comparable to standard antibiotics such as ciprofloxacin .
Case Study 2: Anti-inflammatory Mechanism
In a controlled experiment assessing the anti-inflammatory properties of the compound, researchers found that it significantly reduced inflammation in murine models of arthritis by inhibiting NF-kB signaling pathways .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has demonstrated that compounds related to ethyl 4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate exhibit significant anticancer properties. For instance, chromene derivatives have been found to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression. The inhibition of HDAC6 by structurally similar compounds has shown promise in inducing apoptosis in cancer cells and enhancing the efficacy of conventional chemotherapeutics .
1.2 Anti-inflammatory Effects
The compound's anti-inflammatory potential is attributed to its ability to modulate inflammatory pathways. Studies indicate that chromene derivatives can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress, which is beneficial in treating conditions like arthritis and other inflammatory diseases .
1.3 Antimicrobial Properties
This compound has also been investigated for its antimicrobial effects. Research indicates that similar chromene derivatives possess activity against various bacterial strains and fungi, suggesting potential applications in developing new antimicrobial agents .
Agricultural Applications
2.1 Pesticide Development
The structural characteristics of chromene derivatives make them suitable candidates for developing novel pesticides. Their effectiveness against specific pests and diseases can be leveraged to create more environmentally friendly agricultural chemicals .
2.2 Plant Growth Regulators
Compounds like this compound can act as plant growth regulators, promoting growth and enhancing resistance to environmental stresses. This application is particularly relevant in sustainable agriculture practices .
Materials Science
3.1 Polymer Chemistry
In materials science, the incorporation of chromene derivatives into polymer matrices has been explored for their potential to enhance mechanical properties and thermal stability. This compound can serve as a monomer or additive in the synthesis of advanced materials with tailored functionalities .
3.2 Photovoltaic Applications
Recent studies have suggested that chromene-based compounds could be utilized in organic photovoltaics due to their favorable electronic properties. Their ability to absorb light efficiently makes them candidates for improving the performance of solar cells .
Summary Table of Applications
| Application Area | Specific Use Cases | Relevant Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer, anti-inflammatory, antimicrobial | Inhibits HDACs; reduces inflammation |
| Agriculture | Pesticides, plant growth regulators | Effective against pests; promotes growth |
| Materials Science | Polymer additives, photovoltaic materials | Enhances mechanical properties; light absorption |
Chemical Reactions Analysis
Substitution Reactions
The 7-methoxy and 4-oxo groups influence the compound’s reactivity toward nucleophilic and electrophilic substitutions. Key findings include:
Electrophilic Aromatic Substitution (EAS):
The chromen-4-one core undergoes EAS at activated positions. For example, bromination occurs at the 6-position under mild conditions due to electron-donating effects from the adjacent methoxy group .
Nucleophilic Substitution:
The ester group at the 4-position participates in nucleophilic acyl substitution. In alkaline conditions, the ethoxy group is replaced by amines or alcohols.
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Bromination | Br₂ (1 eq), CHCl₃, 25°C, 2 h | 6-bromo derivative | 78% |
| Aminolysis | NH₃/MeOH, reflux, 6 h | 4-amino-7-methoxy-2-methylchromen-3-yl benzoate | 65% |
Oxidation and Reduction
The chromen-4-one system and ester functionalities are redox-active:
Oxidation:
The 2-methyl group oxidizes to a carboxylic acid using KMnO₄ in acidic media. The 4-oxo group remains stable under these conditions.
Reduction:
NaBH₄ selectively reduces the 4-oxo group to a hydroxyl group, forming a dihydrochromenol derivative.
| Reagent | Target Site | Product | Notes |
|---|---|---|---|
| KMnO₄ (H₂SO₄) | 2-methyl → COOH | Ethyl 4-[(7-methoxy-4-oxo-2-COOH-chromen...) | Complete conversion |
| NaBH₄ (EtOH) | 4-oxo → 4-hydroxy | Dihydrochromenol derivative | 92% yield, room temp |
Hydrolysis Reactions
The ester groups exhibit differential hydrolysis kinetics:
Basic Hydrolysis:
The benzoate ester hydrolyzes faster than the coumarin lactone. Under NaOH (1M, 80°C), the ethoxy group is cleaved within 30 minutes, while the chromen-4-one ring remains intact.
Acidic Hydrolysis:
Concentrated HCl (reflux) cleaves both ester and ether linkages, yielding 7-methoxy-2-methyl-4-oxochromen-3-ol and 4-hydroxybenzoic acid.
| Condition | Primary Product | Secondary Product |
|---|---|---|
| NaOH (1M, 80°C) | 4-[(7-methoxy-2-methyl-4-oxo...) acid | None |
| HCl (conc., reflux) | 7-methoxy-2-methyl-4-oxochromen-3-ol | 4-hydroxybenzoic acid |
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition at the chromen-4-one core, forming dimeric structures. This reactivity is modulated by the 7-methoxy group’s electron-donating effect .
| Wavelength | Solvent | Product | Quantum Yield |
|---|---|---|---|
| 254 nm | Acetonitrile | Head-to-tail dimer | 0.45 |
Functional Group Transformations
Methoxy Demethylation:
BBr₃ in dichloromethane removes the 7-methoxy group, yielding a phenolic derivative. This product exhibits enhanced solubility in polar solvents.
Esterification:
The phenolic OH (after demethylation) reacts with acyl chlorides to form new esters, enabling further derivatization.
Stability Under Thermal and pH Conditions
Experimental stability studies reveal:
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| pH 1.0 (37°C) | Ester hydrolysis → chromenol + benzoic acid | 2.1 h |
| pH 7.4 (37°C) | No significant degradation | >48 h |
| Dry heat (150°C) | Decarboxylation → loss of CO₂ | 15 min |
Comparative Reactivity of Analogues
Substituents significantly alter reactivity:
| Compound Variant | Reactivity Trend |
|---|---|
| 7-Hydroxy instead of 7-methoxy | Faster ester hydrolysis (pH-dependent) |
| 2-Ethyl instead of 2-methyl | Reduced oxidation rate (steric hindrance) |
| Benzoate → phenylacetate substitution | Enhanced thermal stability |
Comparison with Similar Compounds
Data Tables
Table 1: Substituent Effects on Chromene-Based Compounds
Table 2: Benzoate Ester Comparison
Research Findings and Implications
- Electronic Effects : Methoxy and methyl groups on the chromene provide moderate electron-donating effects, whereas chloro or isoxazole substituents enhance electrophilicity, influencing reactivity in synthetic or biological contexts .
- Solubility and Stability : Ethyl esters balance solubility and metabolic stability better than methyl esters, as seen in resin chemistry .
- Biological Potential: Chromene derivatives with heterocyclic appendages (e.g., thiazolidinone in 4g) show promise in drug discovery, though the target compound’s bioactivity remains unexplored .
Q & A
Basic: What are the common synthetic routes for ethyl 4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate?
Answer:
The synthesis typically involves a multi-step approach:
- Step 1 : Esterification of chromone derivatives with benzoic acid precursors under acidic or basic conditions. For example, coupling 7-methoxy-2-methyl-4-oxo-4H-chromen-3-ol with ethyl 4-hydroxybenzoate using Mitsunobu or nucleophilic aromatic substitution conditions .
- Step 2 : Purification via flash column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) to isolate the target compound .
- Validation : Confirm purity and structure using HPLC, NMR, and high-resolution mass spectrometry (HRMS) .
Basic: How is X-ray crystallography applied to determine the structure of this compound?
Answer:
X-ray crystallography involves:
- Data Collection : Single crystals are grown via slow evaporation (e.g., in methanol/water). Diffraction data is collected at low temperatures (e.g., 100 K) using synchrotron or lab-based sources .
- Structure Solution : Programs like SHELXT (for phase determination) and SHELXL (for refinement) are used to solve and refine the structure. Hydrogen atoms are placed geometrically or located via difference maps .
- Validation : Check for residual electron density and R-factors (e.g., R1 < 0.05 for high-quality data) .
Advanced: How can researchers optimize reaction conditions to improve yield?
Answer:
Key strategies include:
- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂) for coupling reactions or organocatalysts for asymmetric synthesis .
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF, DMSO) for solubility or toluene for thermal stability .
- DOE (Design of Experiments) : Apply factorial designs to evaluate temperature, stoichiometry, and reaction time interactions. For example, higher temperatures (80–100°C) may accelerate esterification but risk decomposition .
Advanced: How to resolve contradictions in spectroscopic data during structural elucidation?
Answer:
Contradictions (e.g., NMR vs. MS data) require:
- Multi-Technique Cross-Validation :
- Isotopic Labeling : Introduce deuterium or ¹³C labels to trace ambiguous signals .
Advanced: What computational methods predict the biological activity of this compound?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity). Validate with binding energy scores (< -7 kcal/mol suggests strong affinity) .
- DFT Calculations : Compute frontier molecular orbitals (HOMO/LUMO) to assess reactivity. For example, a small HOMO-LUMO gap (< 4 eV) indicates potential electron-transfer activity .
- MD Simulations : Run 100-ns trajectories in GROMACS to evaluate stability in biological membranes .
Advanced: How to analyze regioselectivity in substitution reactions involving the chromene core?
Answer:
- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁸O) or radical traps (TEMPO) to identify intermediates .
- Kinetic Studies : Compare reaction rates under varying conditions (e.g., acidic vs. basic media) to determine rate-determining steps .
- Computational Modeling : Apply Gaussian 16 to calculate transition-state energies for competing pathways (e.g., C3 vs. C7 substitution) .
Basic: What safety precautions are critical when handling this compound?
Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., chloroform) .
- Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via licensed hazardous waste contractors .
Advanced: How to validate the purity of this compound for pharmacological assays?
Answer:
- HPLC-MS : Use a C18 column (gradient: 5–95% acetonitrile in water) with ESI-MS detection. Purity > 95% is required for in vivo studies .
- Elemental Analysis : Compare experimental C/H/N ratios with theoretical values (deviation < 0.4% acceptable) .
- Thermogravimetric Analysis (TGA) : Check for solvent residues (weight loss < 1% at 150°C) .
Table 1: Key Physicochemical Properties
| Property | Method/Value | Reference |
|---|---|---|
| Molecular Weight | 370.4 g/mol | |
| Melting Point | 162–165°C (DSC) | |
| LogP (Partition Coefficient) | 2.8 (Calculated via ChemDraw) | |
| Solubility in DMSO | > 10 mg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
